![molecular formula C8H7NO4 B163519 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid CAS No. 1256818-31-1](/img/structure/B163519.png)
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
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Overview
Description
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid is a chemical compound with the empirical formula C8H7NO4 . It has a molecular weight of 181.15 . This compound is usually available in solid form .
Synthesis Analysis
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine derivatives has been reported in the literature . A variety of 2-substituted-2,3-dihydro-1,4-dioxino [2,3- b ]pyridines have been synthesized from the readily available 2-nitro-3-oxiranylmethoxypyridine 1 via a Smiles rearrangement .Molecular Structure Analysis
The SMILES string for this compound is OC(=O)c1cnc2OCCOc2c1 . The InChI key is GJMRZEFOMRCYBI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 181.15 . The empirical formula is C8H7NO4 .Scientific Research Applications
Novel Analogues and Scaffolds for Therapeutic Agents
The synthesis of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine, modified in the non-aromatic ring, has been described. These analogues, featuring a versatile hydroxymethyl group, are presented as attractive intermediates for the development of potential new therapeutic agents. This research underscores the chemical's utility in drug discovery, providing a foundation for the synthesis of novel compounds with potential therapeutic applications (Bartolomea et al., 2003).
Enantioselective Synthesis and Purity Control
An enantioselective synthesis method for 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been developed, with the enantiomeric purity of each isomer determined by capillary electrophoresis. This process highlights the chemical's versatility in synthesizing enantiomerically pure compounds, crucial for the development of drugs with specific biological activities (Lazar et al., 2005).
Supramolecular Synthon in Crystal Structures
The study of pyrazinecarboxylic acids has revealed the recurrence of a carboxylic acid-pyridine supramolecular synthon in their crystal structures. This research provides insight into the molecular and crystallographic aspects of compounds related to 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid, aiding in the understanding of how these structures assemble and interact at the molecular level (Vishweshwar et al., 2002).
Drug Discovery and Combinatorial Chemistry
The selective introduction of substituents on the 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine at the pyridine ring was achieved, maintaining functionality at the 3-position. This work suggests these products as potential scaffolds for drug discovery and combinatorial chemistry, highlighting the compound's applicability in creating diverse molecular structures for pharmaceutical development (Alcázar et al., 2003).
Coordination Polymers and Metal-Organic Frameworks
Research on the preparation of metal-organic frameworks (MOFs) has highlighted the use of pyridine-2,3-dicarboxylic acid, a related structure, in forming coordination polymers with tunable properties. This investigation into the coordination chemistry of these compounds opens avenues for their application in areas such as adsorption, separation processes, catalysis, and molecular magnetism, underscoring the broader utility of related dioxinopyridine derivatives in material science (Tabatabaee et al., 2011).
Safety and Hazards
properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)5-3-6-7(9-4-5)13-2-1-12-6/h3-4H,1-2H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRZEFOMRCYBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619208 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid | |
CAS RN |
1256818-31-1 |
Source
|
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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